Cas no 81872-10-8 (zofenopril)

zofenopril structure
zofenopril structure
商品名:zofenopril
CAS番号:81872-10-8
MF:C22H23NO4S2
メガワット:429.552323579788
CID:60378
PubChem ID:92400

zofenopril 化学的及び物理的性質

名前と識別子

    • zofenopril
    • (4s)-n-[3-(benzoylsulfanyl)-2(s)-methylpropionyl]-4-(phenylsulfanyl)-l-proline
    • (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • L-Proline, 1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-,(4S)-
    • 1-NAPHTHALENEACETIC ACID
    • UNII-290ZY759PI
    • Zofenoprilum
    • Zoprace
    • Zofenil (TN)
    • (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methyl-propanoyl]-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid
    • EN300-7481436
    • CHEMBL331378
    • CS-7911
    • Zofenoprilum [Latin]
    • zofenopril-calcium
    • 1-[3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline
    • Zofenopril (INN)
    • HY-108321
    • NCGC00167455-02
    • L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)-4-(phenylthio)-, (1(R*),2alpha,4alpha)-
    • AR-270/43507827
    • Tox21_112459
    • CHEBI:78539
    • (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
    • ZOFENOPRIL [INN]
    • 81872-10-8
    • 1-(3-Benzoylsulfanyl-2-methyl-propionyl)-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid(zofenopril)
    • CAS-81872-10-8
    • NCGC00167455-01
    • NS00068022
    • R-PROLINE, 1-(3-(BENZOYLTHIO)-2-METHYL-1-OXOPROPYL)-4-(PHENYLTHIO)-, (1(R*),2.ALPHA.,4.ALPHA.)-
    • SQ-26900
    • GTPL6462
    • A840209
    • Zofenopril [INN:BAN]
    • DB13166
    • (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • (4S)-N-((S)-3-MERCAPTO-2-METHYLPROPIONYL)-4-(PHENYLTHIO)-R-PROLINE BENZOATE (ESTER)
    • ZOFENOPRIL [MI]
    • (4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)-L-proline
    • Tox21_112459_1
    • BDBM50084629
    • ZOFENOPRIL [WHO-DD]
    • SCHEMBL37298
    • (2S,4S)-1-((S)-3-(Benzoylthio)-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid
    • DTXSID0046640
    • Zofenil
    • Q218284
    • SO-26991
    • 290ZY759PI
    • DTXCID50153934
    • D08688
    • (4S)-1-[(2S)-3-(Benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline (ACI)
    • L-Proline, 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-, [1(R*),2α,4α]- (ZCI)
    • (2S,4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • C09AA15
    • BRD-K46654563-238-01-0
    • Zofenoprilum (Latin)
    • (4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-(phenylsulfanyl)-L-proline
    • DA-79129
    • R-PROLINE, 1-(3-(BENZOYLTHIO)-2-METHYL-1-OXOPROPYL)-4-(PHENYLTHIO)-, (1(R*),2ALPHA,4ALPHA)-
    • Zofil
    • インチ: 1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1
    • InChIKey: IAIDUHCBNLFXEF-MNEFBYGVSA-N
    • ほほえんだ: C(N1C[C@@H](SC2C=CC=CC=2)C[C@H]1C(=O)O)(=O)[C@H](C)CSC(C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 429.10700
  • どういたいしつりょう: 429.10685
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 587
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 色と性状: 固体粉末、動力
  • 密度みつど: 1.34
  • ゆうかいてん: 129-131.5 °C(lit.)
  • ふってん: 646.3 °C at 760 mmHg
  • フラッシュポイント: 344.7 °C
  • 屈折率: 1.658
  • ようかいど: 生物体外In Vitro:DMSO溶解度5 mg/mL(11.64 mM;Need ultrasonic)
  • PSA: 125.28000
  • LogP: 3.98040
  • ひせんこうど: D25 -36.5° (c = 1 in methanol)
  • じょうきあつ: 0.0±2.0 mmHg at 25°C

zofenopril セキュリティ情報

zofenopril 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce60186-50mg
Zofenopril
81872-10-8 98%
50mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce60186-5mg
Zofenopril
81872-10-8 98%
5mg
¥1438.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z912734-5mg
Zofenopril
81872-10-8 98%
5mg
¥2,597.00 2022-08-31
Enamine
EN300-7481436-0.05g
81872-10-8 95%
0.05g
$1378.0 2024-05-23
SHENG KE LU SI SHENG WU JI SHU
sc-220408-1mg
Zofenopril-d5,
81872-10-8
1mg
¥2632.00 2023-09-05
A2B Chem LLC
AX64315-5mg
Zofenopril
81872-10-8 >98.00%
5mg
$275.00 2024-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce60186-10mg
Zofenopril
81872-10-8 98%
10mg
¥0.00 2023-09-07
ChemScence
CS-7911-5mg
Zofenopril
81872-10-8 98.81%
5mg
$192.0 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-220408A-10 mg
Zofenopril-d5,
81872-10-8
10mg
¥21,059.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-220408-1 mg
Zofenopril-d5,
81872-10-8
1mg
¥2,632.00 2023-07-10

zofenopril 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  1 h, rt; reflux → 70 °C; 5 h, 60 - 70 °C
2.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
2.3 Reagents: Ethyl acetate ;  4 h
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
2.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
2.3 Reagents: Ethyl acetate ;  4 h
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Pyridine ;  30 min, 0 - 10 °C
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
2.2 overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
4.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
5.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
5.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
5.3 Reagents: Ethyl acetate ;  4 h
5.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
3.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
3.3 Reagents: Ethyl acetate ;  4 h
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
1.3 Reagents: Ethyl acetate ;  4 h
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Acetone ,  Water ;  pH 8 - 10, 15 - 20 °C; 20 °C → rt; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
An improved large scale procedure for the preparation of N-Cbz amino acids
Pehere, Ashok D.; et al, Tetrahedron Letters, 2011, 52(13), 1493-1494

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
1.2 overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
3.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
4.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
4.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
4.3 Reagents: Ethyl acetate ;  4 h
4.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  45 min, rt; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.1 Solvents: Pyridine ;  30 min, 0 - 10 °C
3.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
3.2 overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
5.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
6.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
6.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
6.3 Reagents: Ethyl acetate ;  4 h
6.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Toluene
2.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Acetone ,  Water ;  pH 8 - 10, 15 - 20 °C; 20 °C → rt; 3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
An improved large scale procedure for the preparation of N-Cbz amino acids
Pehere, Ashok D.; et al, Tetrahedron Letters, 2011, 52(13), 1493-1494

zofenopril Raw materials

zofenopril Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:81872-10-8)zofenopril
A840209
清らかである:99%
はかる:10mg
価格 ($):2426.0